molecular formula C19H19NO3 B7580673 1-(4-Phenylmethoxybenzoyl)piperidin-4-one

1-(4-Phenylmethoxybenzoyl)piperidin-4-one

Cat. No. B7580673
M. Wt: 309.4 g/mol
InChI Key: BPHWPBLDPFUHGO-UHFFFAOYSA-N
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Description

1-(4-Phenylmethoxybenzoyl)piperidin-4-one, also known as PMBP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. PMBP belongs to the family of piperidone derivatives, which are known for their diverse pharmacological properties.

Mechanism of Action

The mechanism of action of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one is not fully understood, but it is thought to involve the modulation of neurotransmitter systems in the brain. 1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been shown to inhibit the reuptake of dopamine and serotonin, which increases the availability of these neurotransmitters in the synaptic cleft. This, in turn, enhances the activity of the dopaminergic and serotonergic systems, which may contribute to the antidepressant and anxiolytic effects of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one.
Biochemical and Physiological Effects:
1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been shown to have a range of biochemical and physiological effects, including the modulation of neurotransmitter systems, the inhibition of monoamine oxidase, and the activation of the sigma-1 receptor. These effects may contribute to the antidepressant and anxiolytic properties of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one.

Advantages and Limitations for Lab Experiments

One of the main advantages of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one for lab experiments is its high affinity for the dopamine D2 receptor, which makes it a useful tool for investigating the role of this receptor in psychiatric disorders. However, one of the limitations of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several potential future directions for research on 1-(4-Phenylmethoxybenzoyl)piperidin-4-one. One area of interest is the development of more potent and selective derivatives of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one that can be used as therapeutic agents for psychiatric disorders. Another area of interest is the investigation of the potential neuroprotective effects of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one, particularly in the context of neurodegenerative disorders, such as Parkinson's disease. Finally, the development of new methods for the synthesis of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one may also be an area of future research, with the aim of improving the yield and purity of this compound.

Synthesis Methods

The synthesis of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one involves the reaction of 4-phenylmethoxybenzoyl chloride with piperidine in the presence of a base, such as triethylamine or sodium hydroxide. The resulting product is a white crystalline solid with a melting point of around 120°C. The yield of 1-(4-Phenylmethoxybenzoyl)piperidin-4-one can be improved by using a solvent, such as dichloromethane or chloroform, and by optimizing the reaction conditions, such as temperature and reaction time.

Scientific Research Applications

1-(4-Phenylmethoxybenzoyl)piperidin-4-one has been investigated for its potential applications in medicinal chemistry, particularly in the field of neuropharmacology. Studies have shown that 1-(4-Phenylmethoxybenzoyl)piperidin-4-one exhibits significant affinity for the dopamine D2 receptor, which is involved in the regulation of mood, motivation, and reward. 1-(4-Phenylmethoxybenzoyl)piperidin-4-one has also been shown to modulate the activity of the serotonin transporter, which is involved in the regulation of mood and anxiety. These findings suggest that 1-(4-Phenylmethoxybenzoyl)piperidin-4-one may have potential applications in the treatment of psychiatric disorders, such as depression and anxiety.

properties

IUPAC Name

1-(4-phenylmethoxybenzoyl)piperidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3/c21-17-10-12-20(13-11-17)19(22)16-6-8-18(9-7-16)23-14-15-4-2-1-3-5-15/h1-9H,10-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPHWPBLDPFUHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1=O)C(=O)C2=CC=C(C=C2)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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